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Compound of Interest

Compound Name: Tos-aminoxy-Boc-PEG4-Tos

Cat. No.: B15621026 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tos-aminoxy-Boc-PEG4-Tos, a

heterobifunctional crosslinker with the CAS number 1807539-01-0. This molecule is of

significant interest in the fields of bioconjugation, drug delivery, and targeted therapeutics,

particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-

Drug Conjugates (ADCs).

Core Compound Properties
Tos-aminoxy-Boc-PEG4-Tos is a polyethylene glycol (PEG) based linker featuring two distinct

reactive moieties at its termini: a tosyl group and a Boc-protected aminoxy group. The PEG4

spacer enhances the hydrophilicity of the molecule, which can improve the solubility and

pharmacokinetic properties of the resulting conjugate.[1][2]
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Property Value Source

CAS Number 1807539-01-0 [1]

Molecular Formula C20H33NO9S [1]

Molecular Weight 463.54 g/mol [1]

Appearance Solid Powder [1]

Purity ≥98% [1]

Storage
Dry, dark, and at -20°C for

long-term storage.
[1]

Functional Groups and Reactivity:

Tosyl (Tos) Group: The tosyl group is an excellent leaving group for nucleophilic substitution

reactions, readily reacting with nucleophiles such as amines, thiols, and hydroxyl groups.[2]

Boc-Protected Aminoxy Group: The tert-butyloxycarbonyl (Boc) protecting group can be

removed under mild acidic conditions to reveal a reactive aminoxy group. This aminoxy

group can then form a stable oxime bond with an aldehyde or ketone.

Applications in Drug Development
The bifunctional nature of Tos-aminoxy-Boc-PEG4-Tos makes it a versatile tool for linking two

different molecules. Its primary applications are in the synthesis of PROTACs and as a

potential linker for ADCs.

PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin

ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1] A

PROTAC molecule typically consists of a ligand for the protein of interest (POI), a ligand for an

E3 ligase, and a linker connecting them.

The structure of Tos-aminoxy-Boc-PEG4-Tos allows for a sequential conjugation strategy to

synthesize a PROTAC. For instance, the tosyl group can be reacted with a functional group on
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the E3 ligase ligand, followed by deprotection of the Boc group and reaction of the aminoxy

group with an aldehyde- or ketone-modified POI ligand. The PEG4 linker provides spatial

separation between the two ligands, which is crucial for the formation of a productive ternary

complex between the POI, the PROTAC, and the E3 ligase.

Antibody-Drug Conjugate (ADC) Synthesis
ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the

cytotoxicity of a potent small-molecule drug. The linker in an ADC plays a critical role in the

stability and efficacy of the conjugate. While no specific literature was found detailing the use of

Tos-aminoxy-Boc-PEG4-Tos in ADCs, its properties make it a candidate for such applications.

The tosyl group could be used to conjugate the linker to the antibody (e.g., via reaction with a

thiol group on a cysteine residue), and the deprotected aminoxy group could be reacted with a

drug molecule containing an aldehyde or ketone.

Experimental Protocols (Representative)
As no specific experimental protocols for CAS 1807539-01-0 were found in the scientific

literature, the following are representative protocols for the synthesis of a PROTAC and an

ADC using similar heterobifunctional PEG linkers. These protocols are intended to serve as a

general guide.

Representative Protocol for PROTAC Synthesis
This protocol describes a two-step process for synthesizing a PROTAC using a

heterobifunctional linker with a tosyl group and a Boc-protected aminoxy group.

Step 1: Conjugation of Linker to E3 Ligase Ligand

Materials:

E3 ligase ligand with a nucleophilic functional group (e.g., an amine or thiol).

Tos-aminoxy-Boc-PEG4-Tos.

Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF).

Base (e.g., Diisopropylethylamine - DIPEA).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b15621026?utm_src=pdf-body
https://www.benchchem.com/product/b15621026?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

1. Dissolve the E3 ligase ligand in anhydrous DMF.

2. Add DIPEA to the solution (typically 2-3 equivalents).

3. Add a solution of Tos-aminoxy-Boc-PEG4-Tos (1.1 equivalents) in anhydrous DMF

dropwise to the reaction mixture.

4. Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon)

for 4-12 hours.

5. Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS).

6. Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent (e.g., ethyl acetate).

7. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

8. Purify the resulting E3 ligase ligand-linker conjugate by column chromatography.

Step 2: Deprotection and Conjugation to POI Ligand

Materials:

Purified E3 ligase ligand-linker conjugate from Step 1.

Trifluoroacetic acid (TFA).

Dichloromethane (DCM).

POI ligand modified with an aldehyde or ketone group.

Anhydrous methanol or ethanol.

Aniline (as a catalyst).

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b15621026?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Dissolve the E3 ligase ligand-linker conjugate in DCM.

2. Add TFA (typically 20-50% v/v) to the solution and stir at room temperature for 1-2 hours to

remove the Boc protecting group.

3. Monitor the deprotection by LC-MS.

4. Once the reaction is complete, remove the solvent and TFA under reduced pressure.

5. Dissolve the deprotected intermediate and the aldehyde/ketone-modified POI ligand in

anhydrous methanol or ethanol.

6. Add a catalytic amount of aniline.

7. Stir the reaction at room temperature for 12-24 hours.

8. Monitor the formation of the oxime bond by LC-MS.

9. Upon completion, concentrate the reaction mixture and purify the final PROTAC molecule

by preparative HPLC.

Representative Protocol for ADC Synthesis
This protocol outlines a potential strategy for synthesizing an ADC using a linker with similar

functionalities to Tos-aminoxy-Boc-PEG4-Tos.

Step 1: Antibody Reduction and Linker Conjugation

Materials:

Monoclonal antibody in a suitable buffer (e.g., PBS).

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP).

Tos-aminoxy-Boc-PEG4-Tos.

Organic co-solvent (e.g., DMSO).

Procedure:
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1. Treat the antibody solution with a controlled amount of TCEP to partially reduce the

interchain disulfide bonds, exposing free thiol groups. The amount of TCEP will determine

the final drug-to-antibody ratio (DAR).

2. Incubate the reaction at 37°C for 1-2 hours.

3. Prepare a stock solution of Tos-aminoxy-Boc-PEG4-Tos in DMSO.

4. Add the linker solution to the reduced antibody solution.

5. Incubate the reaction at room temperature for 1-2 hours.

6. Remove the excess linker by size-exclusion chromatography (e.g., using a desalting

column).

Step 2: Drug Conjugation

Materials:

Antibody-linker conjugate from Step 1.

TFA in DCM for deprotection.

Cytotoxic drug modified with an aldehyde or ketone.

Reaction buffer (e.g., acetate buffer, pH 4.5).

Procedure:

1. Lyophilize the antibody-linker conjugate.

2. Perform the deprotection of the Boc group as described in the PROTAC synthesis protocol

(Step 2, Procedures 1-4).

3. Redissolve the deprotected antibody-linker conjugate in the reaction buffer.

4. Add the aldehyde/ketone-modified cytotoxic drug.

5. Incubate the reaction at room temperature for 12-24 hours.
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6. Purify the final ADC using a suitable chromatography method (e.g., size-exclusion

chromatography or hydrophobic interaction chromatography) to remove unconjugated

drug and other impurities.

7. Characterize the final ADC for DAR, purity, and aggregation.
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Caption: Mechanism of action for a PROTAC utilizing a PEG linker.

Representative PROTAC Synthesis Workflow
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PROTAC Synthesis Workflow
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Caption: A representative workflow for the synthesis of a PROTAC.
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Quantitative Data on the Impact of PEG4 Linkers
The inclusion of a PEG4 linker in a PROTAC or ADC can significantly impact its

physicochemical and biological properties. The following tables summarize illustrative data on

how PEG linkers can influence these properties.

Table 1: Impact of PEG Linker Length on PROTAC Physicochemical Properties

Property Alkyl Linker PEG2 Linker PEG4 Linker

Calculated LogP High Moderate Low

Aqueous Solubility Low Moderate High

Cell Permeability Variable Often Improved Can be Reduced

Flexibility Low Moderate High

Note: This data is representative and the actual values will depend on the specific ligands used

in the PROTAC.

Table 2: Influence of PEG Linker Length on PROTAC Activity (Illustrative)

PROTAC with Linker DC50 (nM) Dmax (%)

Alkyl Chain >1000 <20

PEG2 500 60

PEG4 100 90

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation percentage.

This data is illustrative and highly dependent on the specific PROTAC system.

Conclusion
Tos-aminoxy-Boc-PEG4-Tos is a valuable chemical tool for researchers in drug development.

Its heterobifunctional nature, combined with the beneficial properties of the PEG4 spacer,

makes it well-suited for the synthesis of complex bioconjugates like PROTACs. While specific
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published applications of this exact molecule are not readily available, the principles and

representative protocols outlined in this guide provide a strong foundation for its use in the

rational design of novel therapeutics. The ability to modulate the physicochemical and

biological properties of a molecule through the linker is a key aspect of modern drug design,

and Tos-aminoxy-Boc-PEG4-Tos represents a useful component in the medicinal chemist's

toolbox.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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